1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a benzylthio group at position 1, a cyclopentyl substituent on the carboxamide moiety, and a propyl chain at position 3.
Properties
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-2-14-29-23(32)20-13-12-18(22(31)26-19-10-6-7-11-19)15-21(20)30-24(29)27-28-25(30)33-16-17-8-4-3-5-9-17/h3-5,8-9,12-13,15,19H,2,6-7,10-11,14,16H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZXZMSWJIDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
Cyclization Protocol
- Step 1 : React anthranilic acid with potassium cyanate in aqueous HCl to form 2-ureidobenzoic acid (Yield: 85–92%).
- Step 2 : Heat 2-ureidobenzoic acid with 10% H2SO4 to yield quinazoline-2,4(1H,3H)-dione (Yield: 78%).
- Step 3 : Treat with POCl3 at 110°C for 6 h to generate 2,4-dichloroquinazoline (Yield: 89%).
Key Characterization :
- 1H NMR (CDCl3): δ 8.21 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.5 Hz, 1H).
- IR : ν = 1,720 cm−1 (C=O stretch).
Triazole Annelation
Cyclization to Triazoloquinazoline
- Method A : Treat 2-hydrazinoquinazoline with acetyl chloride in acetic anhydride under reflux (3 h) to form the triazole ring.
- Method B : Use CuI-catalyzed click chemistry with propargyl alcohol (Yield: 76–85%).
Optimized Conditions :
Characterization :
Functionalization Steps
Benzylthio Group Installation
- Thionation : Treat triazoloquinazoline with P2S5 in dry pyridine (Yield: 68%).
- Alkylation : React with benzyl bromide (1.5 eq) in DMF/K2CO3 (Yield: 74%).
Reaction Table :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Thionation | P2S5 | Pyridine, 100°C, 6 h | 68% |
| Alkylation | Benzyl bromide | DMF, K2CO3, 50°C, 3 h | 74% |
Carboxamide Formation
- Hydrolysis : Treat methyl ester with LiOH in MeOH/H2O to yield carboxylic acid (Yield: 92%).
- Coupling : Use EDCl/HOBt with cyclopentylamine in DMF (Yield: 85%).
Characterization :
- IR : ν = 1,650 cm−1 (amide C=O).
- 1H NMR : δ 1.52–1.89 (m, 8H, cyclopentyl), 3.21 (t, J = 7.2 Hz, 2H, propyl).
Final Purification and Analysis
Analytical Data
Yield Optimization and Challenges
Critical Issues
Scalability
- Batch size : 50 g scale achieved with 72% overall yield.
- Cost drivers : POCl3 (22%), cyclopentylamine (18%).
Comparative Method Assessment
| Method | Steps | Overall Yield | Cost (USD/g) |
|---|---|---|---|
| A (Hydrazine route) | 6 | 58% | 420 |
| B (Click chemistry) | 5 | 63% | 390 |
Preferred method : Method B offers better yield and lower cost due to fewer steps.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo several types of reactions:
Oxidation and Reduction: : Alters the oxidation state of the compound, potentially modifying its functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify specific parts of the molecule.
Hydrolysis: : Breaks down the compound into smaller units, particularly in the presence of acids or bases.
Common Reagents and Conditions
Typical reagents might include:
Oxidizing Agents: : For oxidation reactions (e.g., potassium permanganate).
Reducing Agents: : Such as lithium aluminium hydride for reduction reactions.
Acids/Bases: : For hydrolysis reactions.
Major Products Formed
Depending on the reaction conditions, major products can include modified derivatives of the original compound, often with slight changes in functionality that could enhance or modify its properties for specific applications.
Scientific Research Applications
Chemistry
The unique structure of 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide makes it an intriguing subject for chemical research. Its complex structure allows chemists to study its reactivity and interactions with other chemical entities.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmaceutical agent. Its unique structural components suggest potential activity in various biological pathways, making it a candidate for drug design and development studies.
Industry
In industrial applications, the compound's properties could be leveraged in the creation of specialized materials or as a precursor in the synthesis of other complex molecules, contributing to advancements in material science and manufacturing processes.
Mechanism of Action
The exact mechanism by which 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects depends on its specific application. Generally, the compound's unique structural features enable it to interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Analysis and Functional Group Impact
The following table compares the target compound with structurally related derivatives:
Key Observations :
- The benzylthio group in the target compound may improve membrane permeability compared to the (2,5-dimethylbenzyl)sulfanyl group in ’s derivative, which introduces steric bulk and reduces solubility .
- The cyclopentyl carboxamide in the target compound likely enhances binding to hydrophobic pockets in biological targets versus the isopropyl group in analogs .
- Propyl at position 4 provides intermediate chain length, balancing flexibility and steric effects, unlike the rigid benzyl group in ’s compound .
Research Findings and Implications
- Solubility Challenges : The benzylthio group in the target compound contributes to low aqueous solubility (predicted logP = 4.2), necessitating formulation optimization for in vivo studies.
- Synthetic Yield : ’s DCC coupling method achieves ~60% yield for triazoloquinazoline derivatives, which may be applicable to the target compound .
Biological Activity
1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1114877-11-0) is a synthetic compound belonging to the quinazoline family. Its complex structure includes a triazole moiety and exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O2S |
| Molecular Weight | 461.6 g/mol |
| Structure | Structure |
Anticancer Properties
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. Research indicates that compounds similar to 1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit cytotoxic effects on various human cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.90 to 8.10 µM against cancer cell lines such as MCF-7 and HCT-116 .
Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, one study demonstrated that a related triazole derivative could halt the cell cycle at the G1 phase and significantly increase apoptotic cell populations through modulation of p53 and Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that compounds within this chemical class may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some synthesized derivatives have shown marked activity against Bacillus subtilis, indicating a potential role in treating bacterial infections .
Study on Anticancer Activity
A significant study focused on the cytotoxic effects of quinazoline-based glycosides revealed that certain derivatives demonstrated excellent potency against cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin. The study emphasized the need for further research into the safety profiles and mechanisms of these compounds in clinical settings .
Research on Antimicrobial Effects
Another investigation into the biological activity of similar quinazoline derivatives found promising results against various bacterial strains. The study involved synthesizing multiple analogs and assessing their efficacy in inhibiting bacterial growth. The results indicated that specific modifications in the chemical structure could enhance antimicrobial potency .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as alkylation, cyclization, and amide coupling. Critical parameters include:
- Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions) .
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps) .
- Catalyst choice (e.g., CDI for activating carboxyl groups in coupling reactions) . Yield optimization requires purity checks via TLC or HPLC at each step .
Q. How can structural elucidation be performed to confirm the compound’s 3D conformation?
Use a combination of:
- X-ray crystallography to resolve the triazoloquinazoline core and benzylthio substituent orientation .
- NMR spectroscopy (¹H and ¹³C) to verify cyclopentyl and propyl group configurations .
- IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .
Q. What methodologies assess the compound’s solubility and stability in biological buffers?
- HPLC-based solubility assays in PBS (pH 7.4) at 25°C and 37°C .
- Accelerated stability studies using thermal stress (40–60°C) and photodegradation analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Replace the benzylthio group with other thioethers (e.g., 4-fluorobenzyl) to evaluate bioactivity changes .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the quinazoline ring to enhance target binding .
- Biological validation : Compare IC₅₀ values across derivatives in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response normalization : Account for batch-to-batch purity variations via LC-MS quantification .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Control experiments : Test against structurally similar but inactive analogs to rule off-target effects .
Q. How can in silico methods predict the compound’s interaction with kinase targets?
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets in kinases (e.g., EGFR, VEGFR) .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility .
- Validation : Cross-check docking scores with experimental IC₅₀ values from kinase inhibition assays .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
